molecular formula C21H16BrFN2O3S B2870694 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-35-7

4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2870694
CAS No.: 893790-35-7
M. Wt: 475.33
InChI Key: VACSODPBZJLFRV-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound with the molecular formula C 21 H 16 BrFN 2 O 3 S and a molecular weight of 475.3 . This benzothiadiazine derivative is presented for research purposes. Compounds within this structural class have been investigated for their potential as inhibitors of lysine acetyltransferases (KATs) from the MYST family, which are attractive targets in areas such as oncology and neurology . The specific substitutions on the core scaffold, including the 4-bromobenzyl and 3-fluoro-4-methylphenyl groups, are typically designed to modulate the compound's biological activity, selectivity, and physicochemical properties. This product is intended for in vitro research applications only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O3S/c1-14-6-11-17(12-18(14)23)25-21(26)24(13-15-7-9-16(22)10-8-15)19-4-2-3-5-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSODPBZJLFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Ring Modifications

  • Pyrido[2,3-e]thiadiazine Derivatives: describes 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, which replaces the benzo[e] ring with a pyrido[2,3-e] system.
  • Thiazinane Derivatives : reports 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide , featuring a saturated six-membered thiazinane ring. This structure lacks aromaticity, reducing planarity and increasing conformational flexibility relative to the fused benzothiadiazine system .

Substituent Variations

  • Bromobenzyl Position : highlights 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , where the bromine is at the meta position of the benzyl group instead of para. This positional isomerism may sterically hinder interactions with biological targets .
  • Halogen and Alkyl/Electron-Donating Groups : describes 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , substituting bromine with chlorine (smaller atomic radius) and incorporating a methoxy group (electron-donating) instead of fluorine (electron-withdrawing). These changes could modulate lipophilicity and metabolic stability .

Physicochemical and Pharmacological Implications

Substituents critically influence properties such as solubility, bioavailability, and target binding:

  • Bromine vs.
  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group combines electron-withdrawing (fluorine) and steric (methyl) effects, which may optimize receptor binding affinity compared to bulkier groups like 2,4-dimethylphenyl in .
  • Methylsulfanyl vs. Methoxy : The methylsulfanyl group in introduces sulfur-based hydrophobicity and metabolic susceptibility (e.g., oxidation to sulfoxides), contrasting with the methoxy group’s stability and hydrogen-bonding capacity .

Data Tables

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Compound Name Core Structure Substituents (Position 4 / Position 2) Key Functional Groups Reference
4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Target) Benzo[e][1,2,4]thiadiazine 4-bromobenzyl / 3-fluoro-4-methylphenyl Br, F, CH₃ N/A
2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[2,3-e][1,2,4]thiadiazine 4-fluorobenzyl / 4-(methylsulfanyl)phenyl F, SCH₃
4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e][1,2,4]thiadiazine 3-bromobenzyl / 2,4-dimethylphenyl Br, CH₃ (x2)
4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e][1,2,4]thiadiazine 4-chlorobenzyl / 4-methoxyphenyl Cl, OCH₃

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